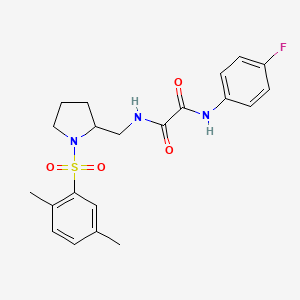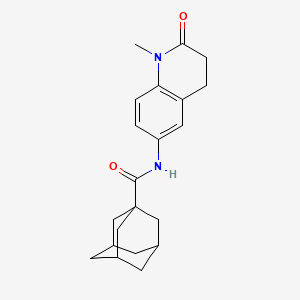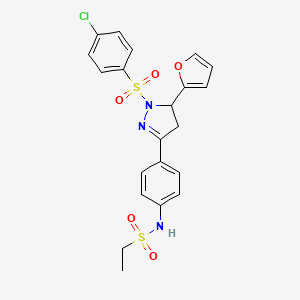
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide derivatives is described in paper , where sulfanilamide groups are introduced to the pyridazine nucleus. This suggests that the synthesis of the compound may involve steps such as the introduction of sulfonamide groups to a pyridine or pyridazine derivative. Additionally, the synthesis of polyamides containing pyridine moieties, as mentioned in paper , could provide a framework for the synthesis of the target compound, which also contains a pyridine unit.
Molecular Structure Analysis
Papers , , , and discuss the molecular and supramolecular structures of various sulfonamide and oxalamide derivatives. For instance, paper describes the impact of substituents on the torsion angles in sulfonamide derivatives, which could be relevant to understanding the conformation of the target compound. Paper details a helical supramolecular assembly in a phenylenedioxalamide derivative, which might suggest that the target compound could also exhibit interesting conformational characteristics due to its oxalamide group.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide information on the reactivity of similar compounds. For example, the sulfonamide and oxalamide groups discussed in papers and are known to participate in hydrogen bonding, which could imply that the target compound may also engage in such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in papers , , , , and . For instance, paper describes the solubility, glass transition temperatures, and dielectric constants of fluorinated polyamides containing pyridine and sulfone moieties. These properties could be extrapolated to give an indication of the solubility and thermal stability of the target compound, considering its structural similarities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties has demonstrated the synthesis of materials with high thermal stability and excellent mechanical properties. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible, and strong films. Their low dielectric constants and moisture absorption rates, alongside high transparency and thermal resistance, make them suitable for advanced material applications (Xiao-Ling Liu et al., 2013).
Drug Metabolism and Pharmacokinetics
The metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite illustrates the complex pathways involved in drug metabolism. This research helps in understanding the disposition and potential effects of metabolites, contributing to the safety and efficacy profiles of therapeutic agents (A. Borel et al., 2011).
Neuropharmacology
The role of orexin-1 receptor mechanisms on compulsive food consumption provides insight into the neural systems that underlie compulsive behavior, suggesting pathways that might be targeted for the treatment of binge eating and possibly other disorders with a compulsive component (L. Piccoli et al., 2012).
Photophysics and Photochemistry
The study of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands explores the photophysical properties of these materials, which are relevant for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The emission properties and high photoluminescence quantum yields indicate their potential use in advanced electronic and photonic applications (E. Constable et al., 2014).
Photoacid Generation and Polymer Chemistry
Investigations into the mechanism of reaction and photoacid generation of N-oxysuccinimidoarylsulfonate PAGs reveal pathways for photoacid generation, contributing to the development of advanced photoresists and materials for photolithography in the semiconductor industry. Understanding these mechanisms aids in the design of more efficient photoresists for ultraviolet lithography processes (F. Ortica et al., 2001).
Eigenschaften
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-14-5-6-15(2)19(12-14)30(28,29)25-11-3-4-18(25)13-23-20(26)21(27)24-17-9-7-16(22)8-10-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLENFCZZTFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B3017361.png)
![(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3017362.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3017369.png)


![6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide](/img/structure/B3017376.png)
![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)
